molecular formula C13H12ClN5O2 B14776431 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14776431
M. Wt: 305.72 g/mol
InChI Key: JOHACSQLXGWPIG-UHFFFAOYSA-N
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Description

8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA This specific compound is characterized by the presence of an amino group at the 8th position, a 3-chlorobenzyl group at the 7th position, and a methyl group at the 3rd position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 3-chlorobenzylamine to introduce the 3-chlorobenzyl group at the 7th position.

    Amination: The intermediate product is then subjected to an amination reaction to introduce the amino group at the 8th position.

    Methylation: Finally, a methylation reaction is carried out to introduce the methyl group at the 3rd position, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and viral infections.

    Biochemistry: It is used in research to understand the role of purine derivatives in biological systems.

    Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds for various industrial purposes.

Mechanism of Action

The mechanism of action of 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of purine metabolism enzymes, thereby affecting nucleotide synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorine atom on the benzyl group.

    8-Amino-7-(3-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but has a fluorine atom instead of chlorine.

    8-Amino-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

  • The presence of the 3-chlorobenzyl group distinguishes 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione from its analogs, potentially leading to unique biological activities and interactions.

Properties

Molecular Formula

C13H12ClN5O2

Molecular Weight

305.72 g/mol

IUPAC Name

8-amino-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)

InChI Key

JOHACSQLXGWPIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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